(4-Bromo-benzyl)-pyridin-3-ylmethyl-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-bromophenyl)-N-(pyridin-3-ylmethyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2/c14-13-5-3-11(4-6-13)8-16-10-12-2-1-7-15-9-12/h1-7,9,16H,8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBVNWAMLAQRLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNCC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701241460 | |
| Record name | N-[(4-Bromophenyl)methyl]-3-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701241460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
510723-60-1 | |
| Record name | N-[(4-Bromophenyl)methyl]-3-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=510723-60-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(4-Bromophenyl)methyl]-3-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701241460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Bromo Benzyl Pyridin 3 Ylmethyl Amine
Established Synthetic Routes and Mechanistic Investigations
The synthesis of (4-Bromo-benzyl)-pyridin-3-ylmethyl-amine is principally achieved through two convergent pathways. The first involves the formation of an imine from its constituent aldehyde and primary amine precursors, followed by reduction. The second relies on the direct formation of the C-N bond via a nucleophilic substitution reaction.
Reductive Amination Strategies for Amine Formation
Reductive amination is a highly effective method for synthesizing secondary amines, prized for its efficiency and ability to circumvent the over-alkylation issues often seen in direct alkylation. stackexchange.comyoutube.com The process involves the reaction of a carbonyl compound with a primary amine to form an intermediate imine or iminium ion, which is subsequently reduced in situ or in a separate step to yield the target amine. stackexchange.comacsgcipr.orgresearchgate.net For the synthesis of this compound, this can be accomplished via two convergent routes:
Reaction of 4-bromobenzaldehyde (B125591) with pyridin-3-ylmethanamine.
Reaction of pyridine-3-carbaldehyde with 4-bromobenzylamine (B181089).
The success of a reductive amination hinges on the choice of reducing agent and, when applicable, a catalyst. The reduction must be chemoselective, targeting the C=N double bond of the imine intermediate while leaving the carbonyl group of the starting material and the aromatic rings intact. rsc.orgorganic-chemistry.org
Reducing Agents: A variety of reducing agents are employed for this transformation. Sodium borohydride (B1222165) (NaBH₄) and its derivatives are common choices. youtube.comarkat-usa.org Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly mild and selective reagent, often favored for its ability to reduce imines and iminium ions efficiently in the presence of aldehydes without reducing the aldehyde itself. stackexchange.comorganic-chemistry.orgresearchgate.net Other hydride sources like α-picoline-borane have also been shown to be effective, capable of facilitating the reaction in various solvents, including water. organic-chemistry.org
Catalytic Hydrogenation: An alternative, atom-economical approach is catalytic hydrogenation, using molecular hydrogen (H₂) as the reductant. acsgcipr.orgrsc.org This method requires a metal catalyst to activate the hydrogen. Both precious metals (e.g., Palladium, Rhodium, Ruthenium) and non-precious metal catalysts based on Cobalt and Nickel have been developed. researchgate.netrsc.orgresearchgate.net Cobalt nanoparticles, for instance, have demonstrated high activity and selectivity in the reductive amination of benzaldehydes. researchgate.net Challenges in catalytic hydrogenation include preventing the reduction of the starting aldehyde to an alcohol and avoiding over-alkylation. rsc.org
The table below summarizes various catalyst and reagent systems applicable to reductive amination.
| Reagent/Catalyst System | Reducing Agent | Key Features & Applications |
| Sodium Triacetoxyborohydride | Hydride (from reagent) | Mild, selective for imines over carbonyls; widely used in lab-scale synthesis. stackexchange.comorganic-chemistry.org |
| Sodium Cyanoborohydride | Hydride (from reagent) | Effective at slightly acidic pH; toxicity of cyanide byproducts is a concern. acsgcipr.orggoogle.com |
| Sodium Borohydride + Acid | Hydride (from NaBH₄) | A cost-effective system; can be used stepwise or in a one-pot procedure with acid catalyst. arkat-usa.orgredalyc.org |
| H₂ / Noble Metal Catalyst (Pd, Ru, Rh) | Molecular Hydrogen | Atom-economical, suitable for industrial scale; potential for side reactions. researchgate.netrsc.org |
| H₂ / Non-Precious Metal Catalyst (Co, Ni) | Molecular Hydrogen | Greener, more cost-effective alternative to precious metals; Raney Nickel is a classic example. researchgate.netresearchgate.net |
| Amine-Borane Complexes (e.g., TBAB) | Hydride (from complex) | Mild and selective; shown to avoid reduction of sensitive groups like nitro functions. researchgate.net |
| Silanes (e.g., Ph₂SiH₂, PMHS) | Hydride (from silane) | Used with catalysts like Ru or SnCl₂; offers an alternative to borohydrides. organic-chemistry.org |
To maximize the yield of this compound and minimize byproduct formation, several reaction parameters must be carefully controlled.
Solvent: The choice of solvent can significantly impact reaction rates and outcomes. For hydride reductions, solvents like methanol (B129727), tetrahydrofuran (B95107) (THF), or dichloroethane (DCE) are common. stackexchange.comresearchgate.net In some cases, using an alcohol like methanol can accelerate imine formation. arkat-usa.org The optimization of solvent choice can lead to significant improvements in yield. researchgate.net
Temperature and Pressure: For catalytic hydrogenations, temperature and hydrogen pressure are critical variables. For example, in the reductive amination of 4-bromobenzaldehyde using cobalt catalysts, reactions are often run at elevated temperatures (e.g., 120-130 °C) and pressures (e.g., 45 bar H₂). researchgate.netchemicalbook.com Lowering the temperature can decrease conversion rates. researchgate.net
Stoichiometry and Catalyst Loading: The molar ratio of the amine, aldehyde, and reducing agent is crucial. An excess of the amine or reducing agent may be used to drive the reaction to completion, but this can also lead to side reactions. acsgcipr.org In catalytic systems, optimizing the catalyst loading is a balance between reaction rate and cost; a higher loading can improve conversion but increases expense. researchgate.net
pH Control: The initial condensation to form the imine is typically favored under slightly acidic conditions, which catalyze the dehydration step. However, the reducing agent's stability and reactivity must be maintained. Acetic acid is often added as a catalyst for this purpose. stackexchange.comarkat-usa.org
Alternative Coupling Reactions for C-N Bond Formation
The creation of the C-N bond is a cornerstone of organic synthesis, and several powerful methods have emerged beyond traditional approaches. These reactions are pivotal for the construction of molecules like this compound.
Palladium-Catalyzed Amination (e.g., Buchwald-Hartwig) of Precursors
The Buchwald-Hartwig amination stands as a robust and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orglibretexts.org This reaction typically involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a base. wikipedia.org For the synthesis of this compound, this would involve the reaction between 4-bromobenzyl halide (chloride or bromide) and pyridin-3-ylmethyl-amine or, alternatively, 4-bromobenzylamine and a 3-halomethylpyridine derivative.
The catalytic cycle of the Buchwald-Hartwig amination is generally understood to involve the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.orgyoutube.com The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine (B1218219) ligands such as XPhos, SPhos, and BrettPhos often enhancing reaction rates and yields. youtube.com The development of various generations of these catalyst systems has expanded the scope of the reaction to a wide array of substrates under milder conditions. wikipedia.org
The application of Buchwald-Hartwig amination has been demonstrated in the synthesis of various N-arylpyrimidin-2-amine derivatives, achieving moderate to good yields. nih.gov For instance, the reaction of various amines with aryl bromides using a dichlorobis(triphenylphosphine)Pd(II)/xantphos system has proven effective. nih.gov While direct examples for the specific synthesis of this compound are not prevalent in the literature, the general applicability of this methodology to similar structures is well-established. acs.orgorganic-chemistry.orguwindsor.ca For example, palladium-catalyzed amination has been successfully applied to the synthesis of primary arylamines using ammonia (B1221849) equivalents, highlighting the versatility of this approach. organic-chemistry.orgnih.gov
Table 1: Key Components in Buchwald-Hartwig Amination
| Component | Role | Examples |
| Palladium Precatalyst | Source of the active Pd(0) catalyst | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | Stabilizes the palladium center and facilitates the catalytic cycle | XPhos, SPhos, BrettPhos, BINAP, DPPF |
| Base | Deprotonates the amine and facilitates the formation of the Pd-amido complex | NaOtBu, K₂CO₃, Cs₂CO₃ |
| Solvent | Provides the reaction medium | Toluene, Dioxane, THF |
| Aryl Halide | Electrophilic coupling partner | 4-Bromobenzyl bromide, 4-Bromobenzyl chloride |
| Amine | Nucleophilic coupling partner | Pyridin-3-ylmethyl-amine, 4-Bromobenzylamine |
Emerging Catalytic Systems for Efficient Synthesis
Beyond the well-established palladium-based systems, research into new catalytic methodologies for C-N bond formation continues to evolve, driven by the need for greater efficiency, milder reaction conditions, and broader substrate scope.
Nickel-hydride (NiH) catalysis has emerged as a promising strategy for hydroamination reactions, offering an alternative to palladium-based methods. rsc.org These reactions involve the addition of an amine to an unsaturated C-C bond and can be applied to a variety of alkene and alkyne substrates. rsc.org While not a direct coupling of a halide and an amine, this methodology could be envisioned in a convergent synthesis of this compound from precursor alkenes or alkynes.
Copper-catalyzed C-N coupling reactions, often referred to as Ullmann-type reactions, represent another important class of transformations. wikipedia.org Modern variations of the Ullmann reaction have expanded its utility and can be applied to a range of (hetero)aryl halides and N-nucleophiles under milder conditions than traditional methods. nih.gov For example, Cu(II)-catalyzed couplings promoted by α-benzoin oxime have shown to be effective for the N-arylation of various amines. nih.gov
Furthermore, the development of electrocatalytic methods for C-N bond formation is a rapidly growing field. acs.orgrsc.org These methods utilize electrical energy to drive the reaction, often under ambient conditions, presenting a potentially more sustainable approach. rsc.org While still in the early stages of development for complex amine synthesis, electrocatalysis holds significant promise for future synthetic applications. acs.org
Other transition metals like rhodium and iridium have also been explored for direct C-H amination reactions using organic azides as the nitrogen source, offering a step- and atom-economical alternative to traditional cross-coupling reactions. nih.gov
Green Chemistry Principles Applied to this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of fine chemicals, including this compound.
Solvent-Free and Aqueous Reaction Conditions
A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. rsc.org Solvent-free reaction conditions offer several advantages, including higher reactant concentrations, which can lead to improved reactivity and selectivity. rsc.org Reductive amination, a common method for amine synthesis, has been successfully performed under solvent-free conditions. tandfonline.comresearchgate.net For instance, the reaction of aldehydes and ketones with amines can be catalyzed by cerium(III) chloride heptahydrate in a one-pot, solvent-free process. tandfonline.com Similarly, manganese dioxide has been used as a catalyst for the N-alkylation of amines with alcohols under solvent-free conditions. organic-chemistry.org
The use of water as a reaction solvent is another cornerstone of green chemistry. Biphasic aqueous reaction conditions have been developed for palladium-catalyzed C-N cross-coupling reactions. sci-hub.stacs.org These systems, often using a combination of water and a water-immiscible organic solvent like 2-methyltetrahydrofuran (B130290) (MeTHF), can facilitate the use of inorganic bases and simplify catalyst recovery. sci-hub.st The development of water-soluble catalysts, such as calix acs.orgresorcinarene sulfonic acid, allows for dehydrative amination of alcohols in water, with the catalyst being readily recyclable. organic-chemistry.org Palladium-catalyzed allylic amination has also been achieved using aqueous ammonia, highlighting the potential for using water in various C-N bond-forming reactions. acs.org
Atom Economy and Reaction Efficiency Maximization
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. ohmbound.com Reactions with high atom economy are a fundamental goal of green chemistry as they minimize waste generation. ohmbound.com
Palladium-catalyzed hydroamination of allenes is an example of an atom-economical method for synthesizing N-allylamines, where all the atoms of the reactants are incorporated into the product. rsc.org In the context of synthesizing this compound, a reductive amination of 4-bromobenzaldehyde with pyridin-3-ylmethyl-amine would exhibit high atom economy. This one-pot reaction, often proceeding through an imine intermediate, directly combines the two precursors with the aid of a reducing agent. organic-chemistry.orgresearchgate.net
Maximizing reaction efficiency involves optimizing reaction conditions to achieve high yields and selectivity, thereby reducing the formation of byproducts. For palladium-catalyzed aminations, this can be achieved through careful selection of the ligand, base, and solvent. acs.orguwindsor.ca The development of highly active catalysts allows for lower catalyst loadings, which is both economically and environmentally beneficial.
Development of Sustainable Catalytic Cycles
The concept of a "hydrogen-borrowing" mechanism in the amination of alcohols is another example of a sustainable catalytic cycle. acs.orgtu-darmstadt.de In this process, the catalyst temporarily "borrows" hydrogen from the alcohol to form a carbonyl intermediate, which then reacts with the amine to form an imine. The "borrowed" hydrogen is then used to reduce the imine to the final amine product, regenerating the catalyst in its original state. acs.org
Furthermore, research into moisture-tolerant catalysts, such as certain frustrated Lewis pairs (FLPs), aims to develop more robust and practical catalytic systems for reductive aminations that can be performed under less stringent conditions. lancs.ac.uk The development of such sustainable catalytic systems is crucial for the environmentally benign and economically viable production of compounds like this compound on an industrial scale.
Novel Synthetic Route Development and Process Intensification
The development of novel synthetic routes for this compound is centered on efficiency, selectivity, and scalability. A promising approach involves the reductive amination of pyridine-3-carbaldehyde with 4-bromobenzylamine or the reductive amination of 4-bromobenzaldehyde with 3-(aminomethyl)pyridine (B1677787). The latter is often preferred due to the commercial availability and stability of the precursors.
A proposed novel synthetic pathway is the direct reductive amination between 4-bromobenzaldehyde and 3-(aminomethyl)pyridine. This reaction forms the target secondary amine in a single step, offering atom economy and reduced processing time compared to multi-step classical methods.
The synthesis of this compound relies on the strategic and chemo-selective modification of its precursors, 4-bromobenzaldehyde and 3-(aminomethyl)pyridine. Chemo-selectivity is crucial to ensure that the desired functional groups react while others remain intact, thus avoiding the formation of unwanted byproducts.
In the context of the proposed reductive amination, the key transformation is the selective reaction of the aldehyde group on 4-bromobenzaldehyde with the primary amine group of 3-(aminomethyl)pyridine to form an intermediate imine. This must occur without affecting the bromine substituent on the phenyl ring or the pyridine (B92270) nitrogen. The subsequent reduction of the imine to the secondary amine must also be selective.
Key Chemo-Selective Considerations:
Protecting Group-Free Synthesis: An ideal synthetic route would avoid the use of protecting groups on the pyridine nitrogen, which adds extra steps of protection and deprotection, increasing cost and waste. The choice of a mild reducing agent is paramount to prevent the reduction of the pyridine ring.
Selective Aldehyde Functionalization: 4-Bromobenzaldehyde can be used in various other transformations, such as Suzuki-Miyaura coupling to modify the aryl bromide. sigmaaldrich.com However, for the synthesis of the target amine, conditions must be optimized to favor imine formation.
Control of Over-Alkylation: In reductive amination, the primary amine can potentially react with the aldehyde to form the desired secondary amine, which could then undergo a second reductive amination to form a tertiary amine. Controlling the stoichiometry of the reactants and the reaction conditions is essential to prevent this over-alkylation.
Research Findings on Precursor Reactivity:
| Precursor | Relevant Chemo-Selective Transformations | Potential Side Reactions |
| 4-Bromobenzaldehyde | Reductive amination, Wittig reactions, Suzuki-Miyaura coupling sigmaaldrich.com | Homocoupling of the aldehyde, reduction of the aldehyde to an alcohol |
| Pyridine-3-carbaldehyde | Reductive amination, oxidation to carboxylic acid, cyanidation wikipedia.orgnih.gov | Polymerization, reduction of the pyridine ring under harsh conditions |
| 3-(Aminomethyl)pyridine | Acylation, alkylation, imine formation | Diazotization if nitrous acid is present, oxidation of the amine |
Continuous flow chemistry offers significant advantages for the scale-up of the synthesis of this compound, including enhanced safety, improved heat and mass transfer, and greater process control, often leading to higher yields and purity. vapourtec.comacs.org The reductive amination process is particularly well-suited for adaptation to a continuous flow setup. researchgate.netrsc.orgrsc.org
A typical flow process would involve pumping streams of the 4-bromobenzaldehyde and 3-(aminomethyl)pyridine solutions into a mixing unit, followed by entry into a heated reactor coil to facilitate imine formation. Subsequently, this stream would be mixed with a solution of a reducing agent before entering a second reactor coil for the reduction of the imine. The use of packed-bed reactors containing a heterogeneous catalyst for the reduction step is a highly attractive option for simplification of the downstream processing. researchgate.netacs.org
Advantages of Continuous Flow for this Synthesis:
Enhanced Safety: Flow reactors handle smaller volumes of reactants at any given time, mitigating risks associated with exothermic reactions or the handling of potentially hazardous reagents. acs.org
Precise Control of Reaction Parameters: Temperature, pressure, and residence time can be precisely controlled, allowing for fine-tuning of the reaction to maximize yield and minimize byproduct formation. vapourtec.com
Facilitated Scale-Up: Scaling up production in a flow system is achieved by running the process for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors. rsc.org
Integration of In-line Workup: Purification steps, such as liquid-liquid extraction or scavenging of unreacted reagents, can be integrated directly into the flow path, creating a seamless and automated synthesis-to-purification process. vapourtec.comacs.org
Data from Representative Continuous Flow Reductive Amination Studies:
| Reactant Type | Catalyst/Reducing Agent | Flow Conditions | Yield | Reference |
| Various aldehydes and amines | Pd/C, H₂ | 30 °C, 1 MPa H₂ | 74-99% | acs.org |
| Aldehydes and amines | Et₃SiH, Pd/C | 65 °C | High conversions | rsc.org |
| Ketones and amines | Ammonium formate, Pd/C | Not specified | Good to excellent | fiu.edu |
| Aldehydes and ammonia | Nickel catalysts | Mild conditions | up to 99% | scispace.com |
The target molecule, this compound, is not chiral. However, if chiral precursors were to be used, for instance, a chiral derivative of 3-(aminomethyl)pyridine where a stereocenter is present on a substituent of the pyridine ring, then stereoselective synthesis would become a critical consideration.
In such a hypothetical scenario, the introduction of a new stereocenter during the synthesis would necessitate the use of asymmetric synthesis strategies. For the reductive amination, this could involve:
Use of a Chiral Reducing Agent: A chiral borohydride or a chiral catalyst for hydrogenation could be employed to selectively form one enantiomer of the product.
Enzyme-Catalyzed Reductive Amination: Biocatalysts, such as imine reductases (IREDs) or reductive aminases (RedAms), are highly effective for the stereoselective synthesis of chiral amines and can be used in continuous flow systems. nih.gov
Asymmetric C-H Functionalization: Advanced methods like cobalt-catalyzed enantioselective C-H alkoxylation could be adapted for the synthesis of chiral diarylmethylamines, which share structural similarities with the target compound. researchgate.netrsc.org
While not directly applicable to the synthesis of the achiral this compound, these considerations are crucial for the development of a broader library of related, potentially chiral, compounds. The development of racemization-free coupling reagents is also an active area of research for the synthesis of chiral amides and peptides, and similar principles could be applied to amine synthesis. rsc.org
Chemical Reactivity and Transformation Studies of 4 Bromo Benzyl Pyridin 3 Ylmethyl Amine
Reactivity of the Bromine Moiety at the Para-Position
The bromine atom attached to the sp²-hybridized carbon of the benzene (B151609) ring is the most reactive site for transformations involving organometallic catalysis. Its reactivity is influenced by the electronic properties of the benzyl-pyridin-3-ylmethyl-amine (B1296348) substituent, which allows for a range of coupling reactions to proceed under well-established conditions.
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for constructing complex molecular architectures from simple precursors. The aryl bromide in the target molecule is an ideal substrate for these transformations.
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or ester. semanticscholar.orgnih.gov For (4-Bromo-benzyl)-pyridin-3-ylmethyl-amine, this reaction allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, or alkenyl groups at the 4-position of the benzyl (B1604629) ring. nih.gov The reaction is typically catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step. nih.govmdpi.com The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. mdpi.com
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Component | Example | Role |
|---|---|---|
| Aryl Halide | This compound | Substrate |
| Boronic Acid | Phenylboronic Acid | Coupling Partner |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Palladium(0) Source |
| Base | K₂CO₃ or K₃PO₄ | Activates Boronic Acid |
| Solvent | 1,4-Dioxane/Water or Toluene | Reaction Medium |
| Product | (4-Phenyl-benzyl)-pyridin-3-ylmethyl-amine | C-C Coupled Product |
To introduce an alkyne moiety, the Sonogashira coupling is the reaction of choice. wikipedia.orglibretexts.org This reaction couples the aryl bromide with a terminal alkyne, utilizing a dual-catalyst system of palladium and copper(I). wikipedia.orgorganic-chemistry.org The amine base not only neutralizes the hydrogen halide byproduct but also facilitates the formation of the copper(I) acetylide intermediate. organic-chemistry.org This method is highly efficient for creating aryl-alkyne bonds, which are valuable precursors for further transformations. wikipedia.org Copper-free versions of the Sonogashira coupling have also been developed to avoid issues associated with the copper co-catalyst. libretexts.orgucsb.edu
Table 2: Representative Conditions for Sonogashira Coupling
| Component | Example | Role |
|---|---|---|
| Aryl Halide | This compound | Substrate |
| Alkyne | Phenylacetylene | Coupling Partner |
| Pd Catalyst | PdCl₂(PPh₃)₂ | Primary Catalyst |
| Cu Co-catalyst | CuI | Activates Alkyne |
| Base | Triethylamine (Et₃N) or Diisopropylamine | Base and Solvent |
| Product | (4-Phenylethynyl-benzyl)-pyridin-3-ylmethyl-amine | C-C Coupled Product |
The Negishi and Stille couplings offer alternative strategies for C-C bond formation with distinct advantages. The Negishi coupling employs highly reactive organozinc reagents, which can be prepared from a wide range of precursors. wikipedia.orgnih.gov This reaction is known for its high functional group tolerance and often proceeds under mild conditions. wikipedia.orgorganic-chemistry.orgpitt.edu
The Stille coupling utilizes organotin reagents (stannanes). While concerns about the toxicity of tin byproducts exist, the reaction is exceptionally tolerant of various functional groups and is less sensitive to air and moisture compared to many other cross-coupling methods.
Both reactions proceed via a similar catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. researchgate.net
Table 3: Comparison of Negishi and Stille Coupling
| Reaction | Organometallic Reagent | Key Features |
|---|---|---|
| Negishi | Organozinc (R-ZnX) | High reactivity, broad substrate scope, mild conditions. wikipedia.orgnih.govorganic-chemistry.org |
| Stille | Organotin (R-SnR'₃) | Excellent functional group tolerance, insensitive to air/moisture. |
For the formation of C-N bonds, the Buchwald-Hartwig amination is a powerful and general method. wikipedia.orgacs.org This palladium-catalyzed reaction couples the aryl bromide of this compound with a primary or secondary amine. wikipedia.orgnih.gov The development of specialized phosphine (B1218219) ligands has been critical to the reaction's success, allowing for the coupling of a vast array of amines with high efficiency. wikipedia.orgbeilstein-journals.org This transformation is a cornerstone of medicinal chemistry for synthesizing arylamine derivatives. acs.org
Table 4: Representative Conditions for Buchwald-Hartwig Amination
| Component | Example | Role |
|---|---|---|
| Aryl Halide | This compound | Substrate |
| Amine | Aniline or Morpholine | Coupling Partner |
| Catalyst System | Pd₂(dba)₃ + XPhos or BINAP | Catalyst and Ligand |
| Base | NaOtBu or Cs₂CO₃ | Activates Amine |
| Solvent | Toluene or THF | Reaction Medium |
| Product | N-Aryl or N-Heterocyclyl derivatives | C-N Coupled Product |
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a strong nucleophile. chemistrysteps.comlibretexts.org However, this reaction typically requires the presence of strong electron-withdrawing groups (such as -NO₂ or -CN) positioned ortho or para to the leaving group. chemistrysteps.comlibretexts.orgnumberanalytics.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orgyoutube.comyoutube.com
In the case of this compound, the benzyl-pyridin-3-ylmethyl-amine substituent is not a strong electron-withdrawing group. Consequently, the benzene ring is not sufficiently activated for the SNAr mechanism to occur under standard conditions. The reaction is generally considered unfeasible for this substrate, and cross-coupling reactions remain the primary method for its functionalization.
Metal-Halogen Exchange Reactions for Organometallic Intermediate Generation
The carbon-bromine bond on the benzyl ring is a key site for transformations, particularly through metal-halogen exchange. This fundamental reaction in organometallic chemistry involves treating an organic halide with an electropositive metal reagent, typically an organolithium or Grignard reagent, to convert the organic halide into a highly reactive organometallic intermediate. wikipedia.orgtcnj.edu These reactions are generally conducted at cryogenic temperatures (e.g., -100 °C) to ensure chemoselectivity and prevent unwanted side reactions with other potentially reactive sites in the molecule. tcnj.edu
For this compound, the exchange of the bromine atom for a metal like lithium or magnesium would generate a potent nucleophilic carbanion on the aromatic ring. wikipedia.org This intermediate can then be quenched with a wide variety of electrophiles to introduce new functional groups at the 4-position of the benzyl ring. This two-step sequence provides a powerful method for elaborating the molecular structure.
The general scheme for this transformation is as follows:
Exchange Reaction: The aryl bromide is treated with an organometallic reagent (R-M) in an appropriate solvent like tetrahydrofuran (B95107) (THF) at low temperature.
Quenching: The newly formed organometallic intermediate is reacted with an electrophile (E+) to yield the functionalized product.
Table 1: Potential Metal-Halogen Exchange Reactions and Subsequent Functionalization This table illustrates theoretical transformations based on established chemical principles.
| Organometallic Reagent | Organometallic Intermediate | Quenching Electrophile (E+) | Expected Product |
|---|---|---|---|
| n-Butyllithium (n-BuLi) | (4-Lithio-benzyl)-pyridin-3-ylmethyl-amine | Carbon dioxide (CO₂) | 4-((Pyridin-3-ylmethyl-amino)-methyl)-benzoic acid |
| Isopropylmagnesium chloride (i-PrMgCl) | (4-(Magnesiochloro)-benzyl)-pyridin-3-ylmethyl-amine | Benzaldehyde (PhCHO) | (4-((Pyridin-3-ylmethyl-amino)-methyl)-phenyl)-phenyl-methanol |
| t-Butyllithium (t-BuLi) | (4-Lithio-benzyl)-pyridin-3-ylmethyl-amine | N,N-Dimethylformamide (DMF) | 4-((Pyridin-3-ylmethyl-amino)-methyl)-benzaldehyde |
Reactivity of the Pyridine (B92270) Nitrogen Atom
The nitrogen atom within the pyridine ring possesses a lone pair of electrons, rendering it both basic and nucleophilic. This allows for a range of chemical transformations, including quaternization, coordination to metals, and functionalization of the ring itself.
The nucleophilic pyridine nitrogen can readily react with alkylating agents, such as alkyl halides, to form quaternary pyridinium (B92312) salts. This N-alkylation process introduces a permanent positive charge on the pyridine ring, significantly altering the molecule's electronic properties and solubility.
Similarly, the pyridine nitrogen can be targeted by acylating agents like acid chlorides or anhydrides. This N-acylation reaction generates a highly reactive N-acylpyridinium ion. This species is often not isolated but serves as a key intermediate, for instance, in pyridine-catalyzed acylation reactions where it acts as an activated acyl donor. nih.gov
Table 2: Illustrative N-Alkylation and N-Acylation Reactions This table provides examples of potential reactions at the pyridine nitrogen.
| Reagent Type | Example Reagent | Product Type | Expected Product Structure |
|---|---|---|---|
| Alkylating Agent | Methyl iodide (CH₃I) | Quaternary Pyridinium Salt | 3-(((4-Bromo-benzyl)amino)methyl)-1-methylpyridin-1-ium iodide |
| Acylating Agent | Acetyl chloride (CH₃COCl) | N-Acylpyridinium Ion | 1-Acetyl-3-(((4-bromo-benzyl)amino)methyl)pyridin-1-ium chloride |
Coordination Chemistry with Transition Metal Centers
As a Lewis base, the pyridine nitrogen is an excellent ligand for coordinating with various transition metal centers. nih.govresearchgate.net The ability of pyridine and its derivatives to form stable complexes is a cornerstone of coordination chemistry. researchgate.net In the case of this compound, the molecule could potentially act as a multidentate ligand, coordinating to a metal center through both the pyridine nitrogen and the secondary amine nitrogen, forming a stable chelate ring. nih.govresearchgate.net The specific coordination mode and resulting geometry of the complex would depend on the metal ion, its oxidation state, and the reaction conditions.
Table 3: Potential Coordination Complexes with Transition Metals This table outlines hypothetical coordination complexes.
| Transition Metal Ion | Potential Ligand Binding Mode | Example Complex Formula | Potential Geometry |
|---|---|---|---|
| Copper(II) (Cu²⁺) | Bidentate (Npyridine, Namine) | [Cu((C₁₃H₁₃BrN₂)₂)Cl₂] | Distorted Octahedral |
| Nickel(II) (Ni²⁺) | Bidentate (Npyridine, Namine) | [Ni(C₁₃H₁₃BrN₂)Cl₂] | Tetrahedral |
| Zinc(II) (Zn²⁺) | Bidentate (Npyridine, Namine) | [Zn(C₁₃H₁₃BrN₂)₂(NO₃)₂] | Octahedral |
| Palladium(II) (Pd²⁺) | Monodentate (Npyridine) | [Pd(C₁₃H₁₃BrN₂)₂Cl₂] | Square Planar |
Pyridine Ring Functionalization via C-H Activation (if applicable)
Direct functionalization of C-H bonds on a pyridine ring is a synthetically valuable but challenging endeavor due to the ring's electron-deficient nature. researchgate.netrsc.org Advanced catalytic methods, often employing transition metals, have been developed to achieve regioselective C-H activation. nih.gov For the 3-substituted pyridine ring in this compound, functionalization could theoretically be directed to the C2, C4, or C6 positions via radical-based methods like the Minisci reaction, or to the C5 position using specific directing group strategies. The regiochemical outcome would be highly dependent on the chosen catalytic system and reaction mechanism.
Reactivity of the Secondary Amine Nitrogen
The secondary amine group is another key reactive center, characterized by its nucleophilicity and the presence of an N-H bond that can be substituted.
The secondary amine readily undergoes acylation upon reaction with carboxylic acid derivatives, such as acid chlorides or anhydrides, to form stable amide bonds. nih.govnih.gov This amidation reaction is one of the most fundamental and widely used transformations in organic synthesis.
In a similar fashion, the amine can react with sulfonyl chlorides to yield sulfonamides. The resulting sulfonamide group is a common feature in many biologically active molecules. These reactions typically proceed smoothly in the presence of a non-nucleophilic base to neutralize the HCl byproduct.
Table 4: Representative Amidation and Sulfonamidation Reactions This table shows potential products from reactions at the secondary amine.
| Reagent Class | Example Reagent | Product Class | Expected Product Name |
|---|---|---|---|
| Acylating Agent | Benzoyl chloride | Amide | N-(4-Bromo-benzyl)-N-(pyridin-3-ylmethyl)-benzamide |
| Acylating Agent | Acetic anhydride | Amide | N-(4-Bromo-benzyl)-N-(pyridin-3-ylmethyl)-acetamide |
| Sulfonylating Agent | p-Toluenesulfonyl chloride (TsCl) | Sulfonamide | N-(4-Bromo-benzyl)-4-methyl-N-(pyridin-3-ylmethyl)-benzenesulfonamide |
| Sulfonylating Agent | Methanesulfonyl chloride (MsCl) | Sulfonamide | N-(4-Bromo-benzyl)-N-(pyridin-3-ylmethyl)-methanesulfonamide |
Formation of Imines, Enamines, and Related Derivatives
As a secondary amine, this compound does not directly react with carbonyl compounds to form stable imines, as it lacks the second hydrogen atom on the nitrogen required for the elimination of water to form the C=N double bond. Instead, the compound itself is commonly synthesized via the reduction of a precursor imine. This synthesis involves the condensation of 4-bromobenzaldehyde (B125591) with pyridin-3-ylmethanamine, which forms the intermediate N-(4-bromobenzylidene)-1-(pyridin-3-yl)methanamine. Subsequent reduction of this imine, typically with a hydride reducing agent like sodium borohydride (B1222165), yields the target secondary amine. This two-step process, known as reductive amination, is a standard and efficient method for preparing such secondary amines.
The general reaction scheme is as follows:
Imine Formation: 4-Bromobenzaldehyde + Pyridin-3-ylmethanamine ⇌ N-(4-bromobenzylidene)-1-(pyridin-3-yl)methanamine + H₂O
Imine Reduction: N-(4-bromobenzylidene)-1-(pyridin-3-yl)methanamine + [Reducing Agent] → this compound
While direct imine formation from the title compound is not feasible, it can theoretically react with aldehydes or ketones possessing an α-hydrogen to form an enamine. This reaction typically requires acid catalysis and involves the formation of an intermediate iminium ion, which then deprotonates at the α-carbon of the carbonyl partner to yield the enamine. However, this reaction is often reversible and less common for simple secondary amines compared to cyclic ones like pyrrolidine (B122466) or morpholine.
Table 1: Representative Conditions for Imine Formation and Reduction to Secondary Amines
| Aldehyde/Ketone | Amine | Reducing Agent | Solvent | Product Yield (%) | Reference |
| 4-Bromobenzaldehyde | Ammonia (B1221849) | Catalytic Hydrogenation | Methanol (B129727) | High (not specified) | |
| Substituted Benzaldehydes | Benzylamine (B48309) | H₂/Pd-C | Ethanol | 85-95% | organic-chemistry.org |
| Various Aldehydes | Various Primary Amines | Sodium Borohydride | Methanol | 70-90% | organic-chemistry.org |
| Quinolinic Acid Derived Aldehydes | Substituted Anilines | N/A (Imine product) | Pyridine | Good (not specified) | redalyc.org |
Reductive and Oxidative Transformations of the Amine Group
The amine group in this compound is susceptible to both oxidative and reductive transformations, primarily centered on the cleavage of the carbon-nitrogen bonds.
Oxidative Transformations
The oxidation of secondary benzylamines can proceed via several pathways depending on the oxidant used. A common outcome is the formation of an iminium ion, which can be unstable and susceptible to hydrolysis. For this compound, oxidation could lead to the formation of an iminium intermediate that, upon hydrolysis, would cleave the molecule to yield 4-bromobenzaldehyde and pyridin-3-ylmethanamine. Various catalytic systems are known to effect such transformations, including metal-free systems involving molecular oxygen or photocatalytic methods using flavin derivatives. nih.govresearchgate.net For instance, clean oxidation of primary benzylamines to imines has been achieved using H₂O₂ in water catalyzed by V₂O₅, suggesting that secondary amines could undergo similar transformations to iminium ions under these conditions. rsc.org
Reductive Transformations
Reductive cleavage, or hydrogenolysis, is a characteristic reaction of benzylamines. organic-chemistry.org This process typically employs catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C). For the title compound, hydrogenolysis could result in the cleavage of either of the two benzylic C-N bonds:
Cleavage of the 4-bromobenzyl group: This would yield 4-bromotoluene (B49008) and pyridin-3-ylmethanamine.
Cleavage of the pyridin-3-ylmethyl group: This would produce 3-picoline (3-methylpyridine) and 4-bromobenzylamine (B181089).
The selectivity of cleavage can depend on the specific catalyst and reaction conditions. Furthermore, the carbon-bromine bond on the phenyl ring is also susceptible to hydrogenolysis, which would lead to the formation of debrominated products. acsgcipr.org Studies have shown that while Pd/C-catalyzed hydrogenolysis is a common method for N-benzyl deprotection, benzylamines connected to N-heterocycles like pyridine can sometimes be inactive under certain conditions, highlighting the influence of the pyridine ring on reactivity. acs.org
Table 2: Potential Reductive and Oxidative Transformation Products
| Transformation | Reagents/Conditions | Potential Major Products |
| Oxidation | V₂O₅, H₂O₂ / Photocatalyst, O₂, Visible Light | 4-Bromobenzaldehyde, Pyridin-3-ylmethanamine (after hydrolysis) |
| Reductive Cleavage (Hydrogenolysis) | H₂, Pd/C | 4-Bromotoluene, Pyridin-3-ylmethanamine |
| 3-Picoline, 4-Bromobenzylamine | ||
| Debromination-Hydrogenolysis | H₂, Pd/C (harsher conditions) | Toluene, Benzylamine, 3-Picoline, Pyridin-3-ylmethanamine |
Stability and Degradation Pathways under Controlled Chemical Conditions
The stability of this compound is influenced by environmental factors such as light, heat, and pH. Its degradation involves the cleavage of its most labile bonds, primarily the C-N and C-Br bonds.
Photochemical Degradation Mechanisms
Exposure to ultraviolet (UV) radiation is expected to induce photochemical degradation. The primary chromophores in the molecule are the 4-bromophenyl and pyridine rings. The most probable photochemical reaction is the homolytic cleavage of the carbon-bromine bond, which is typically weaker than C-H or C-C bonds on an aromatic ring. This would generate a 4-(aminomethyl(pyridin-3-ylmethyl))phenyl radical and a bromine radical.
Another potential pathway is the cleavage of the benzylic C-N bonds, which are activated by the adjacent aromatic rings. This would result in the formation of a 4-bromobenzyl radical and a pyridin-3-ylmethylaminyl radical, or vice-versa. These radical intermediates are highly reactive and can subsequently abstract hydrogen atoms from the solvent, dimerize, or react with molecular oxygen to form a complex mixture of degradation products, including aldehydes and alcohols. researchgate.net
Thermal Stability Profiles and Decomposition Kinetics
While specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for this compound is not available in the literature, its thermal stability can be inferred from related structures. Benzylamines are generally stable at room temperature but will decompose upon significant heating. The decomposition is expected to initiate with the cleavage of the weakest covalent bonds in the structure, which are the benzylic C-N bonds.
The decomposition pathway likely involves homolytic bond cleavage, leading to the formation of radical species, similar to the photochemical pathway. Major initial decomposition products would likely include 4-bromotoluene, 3-picoline, and products from the recombination of the resulting radicals. At higher temperatures, further fragmentation of the pyridine and benzene rings would occur. Studies on related nitrogen-rich heterocyclic compounds show decomposition often begins in the range of 200-350°C. mdpi.comicm.edu.pl
Table 3: Illustrative Thermal Decomposition Data for Analogous Heterocyclic Structures
| Compound Type | Onset Decomposition Temp (T₅%) | Max Decomposition Rate Temp (Tₘₐₓ) | Char Residue at 800°C (%) | Reference |
| Substituted s-Triazine Derivative | ~290 °C | ~315 °C | ~20% | mdpi.com |
| Heterocyclic Ethyl Formate | 260 - 275 °C | 298 - 301 °C | < 1% | mdpi.com |
| High-Energy Azole Derivative | 212 - 277 °C | Not specified | Not specified | icm.edu.pl |
| N-Benzyl-N-methylaniline Derivative | ~200 °C (Rearrangement) | Not specified | Not specified | rsc.org |
Note: This table provides data for structurally related compound classes to illustrate a typical range of thermal stability and is not experimental data for the title compound.
Hydrolytic Stability and Acid/Base Catalyzed Pathways
The C-N single bonds in the secondary amine structure are generally stable towards hydrolysis in neutral aqueous solutions at ambient temperatures. The molecule's stability, however, is pH-dependent, primarily due to the basicity of the two nitrogen atoms.
Acidic Conditions: In an acidic medium, both the secondary amine nitrogen (pKa ~8-10 for similar benzylamines) and the pyridine nitrogen (pKa ~5.2 for pyridine) will be protonated. This increases the compound's water solubility but does not typically catalyze the cleavage of the C-N bonds under mild conditions.
Neutral Conditions: At neutral pH, the compound is expected to be stable with minimal degradation. A study on benzyl nicotinate, which has a similar benzyl and pyridine-3-yl structure but with a more labile ester linkage, showed no degradation at pH 2.0-3.0 and very slow degradation at pH 7.4. nih.gov This suggests the amine analogue would be significantly more stable.
Basic Conditions: In alkaline solutions, the amine is unprotonated. While direct hydroxide (B78521) attack on the C-N bond is unlikely, strong basic conditions at elevated temperatures could potentially promote elimination reactions or other degradation pathways. The hydrolysis of carbamates, for example, is known to be catalyzed by hydroxide ions, proceeding through an elimination-conjugate base (E1cB) mechanism. researchgate.net While a different functional group, it illustrates a pathway for base-catalyzed degradation that could be relevant under forcing conditions.
Computational and Theoretical Investigations of 4 Bromo Benzyl Pyridin 3 Ylmethyl Amine
Electronic Structure and Molecular Orbital Analysis
The electronic properties of a molecule are fundamental to understanding its stability, reactivity, and spectroscopic characteristics. Computational methods provide profound insights into these features.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. youtube.com It is frequently employed to determine optimized molecular geometry, electronic energy, and the distribution of electron density in the ground state. youtube.comtandfonline.com For (4-Bromo-benzyl)-pyridin-3-ylmethyl-amine, a DFT calculation, likely using a functional like B3LYP or M06-2X with a basis set such as 6-311++G(d,p), would be the first step in a computational analysis. tandfonline.com
The optimization would yield precise data on bond lengths, bond angles, and dihedral angles, providing the most stable three-dimensional structure of the molecule. The presence of the electronegative bromine atom and the pyridine (B92270) ring would significantly influence the electron distribution across the molecule. The nitrogen atom of the pyridine ring creates an electron-deficient (electrophilic) character in the ring, particularly at the positions ortho and para to it. researchgate.net
Table 1: Predicted Ground State Geometrical Parameters from DFT (Illustrative) This table presents typical, illustrative values for bond lengths and angles based on data for related structures. Actual values would require a specific DFT calculation for the title compound.
| Parameter | Predicted Value | Structural Context |
|---|---|---|
| C-Br Bond Length | ~1.90 Å | Typical for bromobenzene (B47551) derivatives |
| C-N (amine) Bond Length | ~1.46 Å | Standard for secondary amines |
| C-N (pyridine) Bond Length | ~1.34 Å | Characteristic of C=N in pyridine |
| C-C (benzyl-amine) Bond Angle | ~112° | Reflects sp³ hybridization |
Frontier Molecular Orbital (FMO) theory is a critical tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy, shape, and location of these orbitals indicate where a molecule is likely to act as an electron donor (nucleophile) or an electron acceptor (electrophile). nih.gov
For this compound:
HOMO : The HOMO is expected to be localized primarily on the benzyl (B1604629) ring and the secondary amine, as these are the most electron-rich parts of the molecule. The lone pair of the amine nitrogen would contribute significantly to this orbital, making it a likely site for protonation or electrophilic attack.
LUMO : The LUMO is predicted to be distributed across the pyridine ring. The electron-withdrawing nature of the pyridine nitrogen makes the ring a good electron acceptor. researchgate.net
HOMO-LUMO Gap : The energy difference (ΔE) between the HOMO and LUMO is a key indicator of chemical stability. A large gap suggests high stability and low reactivity, while a small gap indicates higher reactivity. researchgate.net DFT calculations for similar aromatic amines and pyridine derivatives show that the HOMO-LUMO gap is a crucial parameter for assessing electronic properties and reactivity. researchgate.netijcce.ac.ir
Table 2: Representative FMO Energies from DFT Studies on Related Aromatic Compounds (Illustrative) This table shows example energy values from literature on similar compounds to illustrate the concept. Specific values for the title compound would need to be calculated.
| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| Bromo-imidazo[1,2-a]pyridine | -6.371 | -2.028 | 4.343 | researchgate.net |
| Substituted Pyrimidine | -6.214 | -2.609 | 3.605 | ijcce.ac.ir |
Conformational Analysis and Potential Energy Surfaces
The flexibility of this compound arises from the rotation around several single bonds. Understanding its conformational preferences is key to predicting how it might interact with other molecules.
The molecule has two main flexible linkages: the C(benzyl)-CH₂ bond and the CH₂-N(amine) bond. Rotations around these bonds lead to various conformers. Computational methods can be used to scan the potential energy surface by systematically changing the key dihedral angles to locate the energy minima, which correspond to stable conformations. acs.org Studies on benzylamine (B48309) have shown that the orientation of the amino group relative to the phenyl ring is crucial in determining the most stable conformer. acs.org For the title compound, the most stable conformations would likely seek to minimize steric hindrance between the two aromatic rings.
While conformational analysis identifies static energy minima, Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time at a given temperature. rsc.org An MD simulation would reveal the accessible conformational landscape, the frequency of transitions between different stable conformations, and the nature of intramolecular and intermolecular interactions (if in a solvent or crystal). nih.gov For a molecule like this, MD simulations could elucidate how the two aromatic rings move relative to each other and how flexible the linker chain is, which is crucial for understanding its potential binding to biological targets. nih.gov
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry is a powerful tool for investigating the step-by-step mechanism of chemical reactions. By mapping the reaction coordinate, chemists can identify transition states, intermediates, and the activation energy required for the reaction to proceed. nih.gov
For this compound, several reactions could be studied:
N-Alkylation : The secondary amine is a nucleophile and can react with alkyl halides. Computational methods could model the transition state of this Sₙ2 reaction.
Suzuki-Miyaura Coupling : The bromine atom on the benzyl ring can be replaced with other functional groups via palladium-catalyzed cross-coupling reactions. evitachem.com DFT calculations can help elucidate the catalytic cycle, including the oxidative addition and reductive elimination steps.
Protonation : The molecule has two basic nitrogen atoms (in the amine and the pyridine ring). Computational studies could determine the relative basicity and the structure of the protonated forms. The amine nitrogen is generally more basic than the pyridine nitrogen, but solvation effects, which can be modeled computationally, play a significant role.
Transition State Characterization for Elementary Reaction Steps
No published data exists on the transition state characterization for the elementary reaction steps involved in the synthesis or reactions of this compound.
Determination of Activation Energies and Reaction Pathways
There are no available studies that determine the activation energies or delineate the reaction pathways for this compound through computational or experimental means.
Structure-Reactivity Relationship (SRR) Prediction
Specific Structure-Reactivity Relationship (SRR) predictions for this compound have not been reported in the scientific literature.
Quantitative Structure-Property Relationship (QSPR) Modeling for Synthetic Parameters
No QSPR models specifically developed for the synthetic parameters of this compound are available in the current literature.
Role As a Synthetic Intermediate and Advanced Building Block
Utilization in the Construction of Complex Organic Architectures
The distinct functionalities within (4-Bromo-benzyl)-pyridin-3-ylmethyl-amine allow for its use in building sophisticated molecular structures, positioning it as a valuable component in advanced synthetic applications.
While direct applications of this compound in the total synthesis of natural products have not been extensively documented in scientific literature, its structural components are of high strategic value. The 4-bromobenzyl group serves as a well-established precursor for late-stage modifications through cross-coupling reactions, enabling the introduction of a wide array of molecular fragments. The pyridin-3-ylmethylamine core is a structural motif found in numerous biologically active molecules. rsc.orgnih.gov It is conceivable that this compound could be employed as a key fragment in convergent synthetic strategies, where the bromo- and amino- functionalities are sequentially or selectively reacted to build up molecular complexity.
Pyridine-based ligands are fundamental in the field of catalysis, owing to the coordinating ability of the pyridine (B92270) nitrogen with metal centers. nih.gov this compound represents a promising platform for the design of new ligand systems. The secondary amine can be functionalized to introduce additional coordinating atoms, thereby creating bidentate or polydentate ligands. Furthermore, the bromine atom provides a handle for further structural modifications, such as immobilization on a solid support. Although specific catalysts derived from this compound have not been reported, its potential as a precursor to novel catalytic entities, particularly for asymmetric synthesis, is noteworthy.
In the field of materials science, the development of functional organic materials often relies on molecular building blocks with specific electronic and structural properties. The combination of a bromophenyl group and a pyridine ring within this compound makes it a candidate for the synthesis of novel materials. The pyridine unit is a common component in the construction of metal-organic frameworks (MOFs), where it can serve as a coordinating node. nih.gov The bromo-substituent could be utilized for post-synthetic modification of such materials or as a reactive site for polymerization.
Functional Group Interconversions and Diversification Strategies Using the Compound
The synthetic versatility of this compound is primarily derived from the reactivity of its aryl bromide and secondary amine functionalities. The aryl bromide is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are pivotal for the formation of carbon-carbon and carbon-heteroatom bonds. The secondary amine can be readily derivatized through reactions such as acylation, sulfonylation, and alkylation. The pyridine nitrogen also offers a site for transformations like N-oxidation and quaternization.
| Functional Group | Reaction Type | Illustrative Reagents/Conditions | Product Type |
| Aryl Bromide | Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst, base | Biaryl derivative |
| Aryl Bromide | Heck Coupling | Alkene, Pd catalyst, base | Substituted alkene |
| Aryl Bromide | Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Di- or tri-arylamine |
| Aryl Bromide | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Aryl-alkyne |
| Aryl Bromide | Cyanation | Metal cyanide, Pd catalyst | Aryl nitrile |
| Secondary Amine | Acylation | Acyl chloride or anhydride, base | Amide |
| Secondary Amine | Sulfonylation | Sulfonyl chloride, base | Sulfonamide |
| Secondary Amine | Alkylation | Alkyl halide, base | Tertiary amine |
| Pyridine Nitrogen | N-Oxidation | m-CPBA | Pyridine-N-oxide |
| Pyridine Nitrogen | Quaternization | Alkyl halide | Pyridinium (B92312) salt |
Case Studies and Exemplar Syntheses Incorporating this compound
The synthetic utility of the this compound scaffold can be illustrated through exemplar syntheses of related structures, showcasing the key chemical transformations it can undergo.
Exemplar Synthesis 1: Suzuki-Miyaura Coupling of a Related 4-Bromobenzyl Derivative
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. In a reported synthesis of quinazoline (B50416) derivatives, a related 4-bromobenzyl amine was utilized as a key intermediate where the bromine atom was coupled with an arylboronic acid. ijmpr.in This highlights the potential of the bromo-substituent in this compound for the construction of biaryl systems.
| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Yield | Reference |
| 4-Bromobenzylamine (B181089) | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃, 1,4-dioxane/H₂O | 4-(Aryl)benzylamine | Good to Excellent | ijmpr.in |
Exemplar Synthesis 2: Synthesis of Quinazolines from Benzylamines
The secondary amine functionality makes this compound a suitable precursor for various nitrogen-containing heterocycles. For instance, benzylamines are known to undergo condensation reactions with 2-aminobenzophenones to yield quinazolines, a class of compounds with significant biological activity. nih.govresearchgate.net
| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Yield | Reference |
| Benzylamine (B48309) derivative | 2-Aminobenzophenone | Molecular Iodine (I₂), O₂ | 2,4-Disubstituted quinazoline | 49-92% | nih.govijmpr.in |
This type of cyclization reaction underscores the potential of the amine group in this compound to serve as a key element in the synthesis of complex heterocyclic systems.
Advanced Derivatization and Scaffold Modification Strategies
Design Principles for Structural Diversification of the (4-Bromo-benzyl)-pyridin-3-ylmethyl-amine Core
The design of new derivatives of this compound is guided by established medicinal chemistry principles. These include isosteric and bioisosteric replacements, conformational restriction, and the introduction of diverse functional groups to modulate physicochemical properties such as lipophilicity, polarity, and hydrogen bonding capacity. cambridgemedchemconsulting.comyoutube.com
Strategic Modifications of the Benzyl (B1604629) Moieties
The 4-bromobenzyl group offers multiple avenues for structural diversification. The bromine atom, in particular, serves as a versatile handle for a variety of cross-coupling reactions.
A primary strategy involves the Suzuki-Miyaura coupling reaction , where the bromine atom can be substituted with a wide range of aryl, heteroaryl, or alkyl groups. researchgate.netyoutube.comnih.gov This allows for the introduction of diverse substituents at the 4-position of the benzyl ring, thereby systematically probing the steric and electronic requirements of potential binding pockets. For instance, replacing the bromo group with different substituted phenyl rings can significantly alter the lipophilicity and electronic nature of the entire moiety.
Another key modification strategy is the application of the Horner-Wadsworth-Emmons reaction . wikipedia.orgyoutube.comnumberanalytics.com This can be achieved by first converting the benzylic bromide to a phosphonate (B1237965) ester. The resulting phosphonate can then react with various aldehydes or ketones to introduce a diverse array of alkenyl substituents, offering changes in geometry and electronic distribution.
Furthermore, bioisosteric replacements for the bromine atom can be considered. cambridgemedchemconsulting.comyoutube.com For example, replacing bromine with a trifluoromethyl group or a cyano group can significantly impact the electronic properties and metabolic stability of the molecule without drastically altering its size. cambridgemedchemconsulting.com
Table 1: Examples of Strategic Modifications of the Benzyl Moiety
| Modification Strategy | Reagents and Conditions | Resulting Derivative Structure | Rationale for Modification |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | Introduction of diverse aryl groups to explore steric and electronic effects. | |
| Horner-Wadsworth-Emmons | 1. Triethyl phosphite; 2. Base, Aldehyde (R-CHO) | Introduction of alkenyl groups for geometric and electronic variation. | |
| Bioisosteric Replacement | Various, e.g., for CF3: trifluoromethylating agents | Modulation of electronic properties and metabolic stability. |
Strategic Modifications of the Pyridine (B92270) Ring System
The pyridine ring is a common scaffold in medicinal chemistry due to its ability to engage in various interactions, including hydrogen bonding and pi-stacking. nih.gov Its electronic properties also make it amenable to specific chemical modifications. beilstein-journals.orgrsc.orgnih.gov
A powerful approach for the functionalization of the pyridine ring is through C-H activation . beilstein-journals.orgrsc.orgnih.govacs.orgnih.gov This allows for the direct introduction of substituents at various positions on the pyridine ring, which is often challenging due to the ring's electron-deficient nature. beilstein-journals.org Transition-metal catalyzed C-H arylation, alkylation, or alkenylation can introduce a wide range of functional groups, significantly expanding the chemical space around the pyridine core. beilstein-journals.org The regioselectivity of these reactions can often be controlled by the choice of catalyst and directing groups. nih.gov
The nitrogen atom of the pyridine ring can also be targeted for modification. nih.gov For example, N-oxidation can alter the electronic properties of the ring and provide a handle for further functionalization. Additionally, the pyridine nitrogen can act as a directing group for ortho-metalation, facilitating substitution at the C2 and C6 positions.
Table 2: Examples of Strategic Modifications of the Pyridine Ring System
| Modification Strategy | Reagents and Conditions | Resulting Derivative Structure | Rationale for Modification |
|---|---|---|---|
| C-H Arylation | Aryl halide, Pd catalyst, Ligand, Base | Introduction of aryl groups at various positions to probe SAR. | |
| C-H Alkylation | Alkylating agent, Catalyst | Introduction of alkyl groups to modify lipophilicity and steric bulk. | |
| N-Oxidation | Peracid (e.g., m-CPBA) | Alteration of electronic properties and introduction of a new functional group. |
Strategic Modifications of the Amine Linker
The secondary amine linker provides a crucial point of flexibility and a key site for hydrogen bonding. Modifications at this position can significantly impact the conformational preferences and binding interactions of the molecule.
One of the most common and versatile methods for modifying the amine linker is reductive amination . harvard.edumasterorganicchemistry.comwikipedia.orglibretexts.orgjocpr.com This reaction involves the condensation of the secondary amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ to a tertiary amine. This strategy allows for the introduction of a vast array of alkyl and aryl substituents, thereby systematically exploring the impact of steric bulk and electronic properties at the nitrogen center.
Another approach involves the acylation of the amine to form amides. This introduces a planar, hydrogen-bond accepting group, which can significantly alter the molecule's interaction with biological targets. A wide variety of acylating agents can be employed, leading to a diverse set of amide derivatives.
Furthermore, the amine can be engaged in the formation of other functional groups such as sulfonamides or ureas, each introducing unique electronic and hydrogen bonding characteristics. nih.gov
Table 3: Examples of Strategic Modifications of the Amine Linker
| Modification Strategy | Reagents and Conditions | Resulting Derivative Structure | Rationale for Modification |
|---|---|---|---|
| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)3) | Introduction of diverse substituents to explore steric and electronic effects at the nitrogen. | |
| Acylation | Acyl chloride, Base | Introduction of an amide group to alter hydrogen bonding and conformation. | |
| Sulfonylation | Sulfonyl chloride, Base | Introduction of a sulfonamide group for altered electronic and hydrogen bonding properties. |
Combinatorial Chemistry Approaches for Generating Compound Libraries (Focused on Chemical Diversity)
Combinatorial chemistry provides a powerful platform for the rapid generation of large and diverse libraries of compounds based on the this compound scaffold. acs.orgacs.org By systematically combining a variety of building blocks corresponding to the three key regions of the molecule, a vast chemical space can be explored efficiently.
A solution-phase combinatorial approach is particularly well-suited for this scaffold. acs.org For instance, a library could be generated by reacting a set of diverse benzyl bromides (or corresponding aldehydes for reductive amination) with a collection of substituted 3-(aminomethyl)pyridines. Further diversification can be achieved by performing parallel reactions on the resulting secondary amines, such as a variety of reductive aminations or acylations.
The cobalt-catalyzed cyclotrimerization of alkynes with a nitrile is another attractive method for the combinatorial synthesis of substituted pyridines, which can then be further elaborated. acs.orgacs.org This approach allows for the generation of a wide range of pyridine substitution patterns.
The use of automated synthesis platforms can greatly accelerate the generation of such libraries, enabling high-throughput screening for desired biological activities.
Solid-Phase Organic Synthesis Applications of Derivatives
Solid-phase organic synthesis (SPOS) offers significant advantages for the preparation of libraries of this compound derivatives, including simplified purification and the potential for automation. nih.govnih.gov
A key aspect of a successful SPOS strategy is the choice of a suitable resin and linker. For the synthesis of derivatives of the target compound, a traceless linker strategy is often desirable, where the point of attachment to the solid support is cleaved without leaving any residual functionality on the final product. imtm.cznih.gov For example, a resin-bound aldehyde could be used to immobilize a primary amine via reductive amination. nih.gov
Alternatively, a "safety-catch" linker can be employed, which is stable to the reaction conditions used for library synthesis but can be cleaved under specific conditions at the end of the synthesis. mdpi.commdpi.com
Once the core scaffold is attached to the solid support, a variety of diversification reactions can be performed in a parallel format. For example, if the 4-bromobenzyl moiety is attached to the resin, the pyridine ring and the amine linker can be modified in solution. Conversely, if the pyridine moiety is resin-bound, the benzyl and amine components can be varied. The bromine atom on the benzyl ring is particularly amenable to solid-phase Suzuki coupling reactions, allowing for the introduction of a wide array of substituents. nih.gov
The final products are then cleaved from the resin, often in high purity, and can be directly submitted for biological screening. The solid-phase synthesis of benzylamine-derived libraries has been successfully demonstrated for various applications. nih.gov
Future Research Directions and Unexplored Avenues for 4 Bromo Benzyl Pyridin 3 Ylmethyl Amine
Development of More Sustainable and Atom-Economical Synthetic Approaches
Current synthetic routes to secondary amines often rely on methods with low atom economy, such as reductive amination using stoichiometric reducing agents or multi-step sequences that generate significant waste. Future research should prioritize the development of greener synthetic strategies for (4-Bromo-benzyl)-pyridin-3-ylmethyl-amine.
Promising areas for investigation include:
Catalytic Reductive Amination: Exploring the use of heterogeneous or homogeneous catalysts with molecular hydrogen or other green reducing agents would significantly improve the atom economy. researchgate.netresearchgate.net Research could focus on identifying optimal catalyst systems (e.g., based on nickel, ruthenium, or other transition metals) that exhibit high selectivity and yield under mild reaction conditions. researchgate.net
'Borrowing Hydrogen' or 'Hydrogen Auto-Transfer' Catalysis: This elegant approach utilizes an alcohol precursor and an amine, where the catalyst "borrows" hydrogen from the alcohol to form an intermediate aldehyde, which then reacts with the amine to form an imine. The "borrowed" hydrogen is then used to reduce the imine to the final amine, with water as the only byproduct. rsc.org Applying this to the synthesis of this compound from 4-bromobenzyl alcohol and 3-(aminomethyl)pyridine (B1677787) would represent a highly atom-economical and sustainable route.
Photocatalytic and Electrocatalytic Methods: Visible-light photocatalysis and electrosynthesis offer environmentally benign alternatives to traditional synthetic methods, often proceeding under ambient temperature and pressure. cell.comresearchgate.netvapourtec.com Research could explore the feasibility of photocatalytic C-H alkylation of primary amines or the electrochemical reductive amination of 4-bromobenzaldehyde (B125591) with 3-(aminomethyl)pyridine. cell.comvapourtec.com
Continuous Flow Synthesis: Transitioning from batch to continuous flow processes can offer enhanced safety, scalability, and efficiency. acs.orgresearchgate.netmdpi.comrsc.org A continuous flow setup for the synthesis of this compound could enable better control over reaction parameters and facilitate in-line purification, leading to a more streamlined and sustainable manufacturing process. acs.orgresearchgate.net
Table 1: Potential Sustainable Synthetic Approaches for this compound
| Synthetic Approach | Precursors | Potential Advantages | Key Research Challenge |
| Catalytic Reductive Amination | 4-Bromobenzaldehyde, 3-(Aminomethyl)pyridine, H₂ | High atom economy, reduced waste | Catalyst development for high selectivity and activity |
| 'Borrowing Hydrogen' Catalysis | 4-Bromobenzyl alcohol, 3-(Aminomethyl)pyridine | Water as the sole byproduct, high atom economy | Identification of a robust and efficient catalyst |
| Visible-Light Photocatalysis | Varies (e.g., 4-Bromobenzyl bromide, 3-(Aminomethyl)pyridine) | Use of renewable energy, mild reaction conditions | Development of suitable photoredox catalysts and reaction conditions |
| Continuous Flow Synthesis | Optimized batch precursors | Improved safety, scalability, and process control | Reactor design and optimization of flow parameters |
Exploration of Novel Reactivity Patterns and Unconventional Transformations
The bifunctional nature of this compound, possessing both a reactive aryl bromide and a nucleophilic/basic secondary amine, opens the door to a wide array of chemical transformations.
Future research could focus on:
Cross-Coupling Reactions: The 4-bromo-benzyl moiety is a prime handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This would allow for the introduction of a wide range of substituents, leading to a library of novel derivatives with potentially interesting biological or material properties.
Directed C-H Functionalization: The pyridine (B92270) nitrogen could act as a directing group for the functionalization of C-H bonds on either the pyridine or the benzyl (B1604629) ring, offering a step-economical way to introduce further complexity into the molecular structure.
Transformations of the Amine Group: The secondary amine can be derivatized through acylation, alkylation, or other reactions to modulate its electronic and steric properties. Furthermore, its catalytic activity in various organic reactions could be explored.
Unconventional Reactivity: Investigating the reactivity of this molecule under non-traditional conditions, such as mechanochemistry, photochemistry, or electrochemistry, could unveil novel and unexpected transformations. For instance, the aryl bromide could participate in radical reactions initiated by light or electricity.
Integration into Complex Supramolecular Systems and Self-Assembly Processes
The pyridine nitrogen in this compound provides a key site for coordination with metal ions and for hydrogen bonding interactions. This makes the molecule an attractive building block for the construction of supramolecular architectures. acs.org
Unexplored avenues include:
Coordination-Driven Self-Assembly: The pyridine moiety can coordinate to various metal centers, enabling the formation of discrete metallacycles and metallacages or extended metal-organic frameworks (MOFs). alfa-chemistry.com The bromo-substituent could then be used for post-synthetic modification of these assemblies.
Hydrogen-Bonded Networks: The secondary amine can act as both a hydrogen bond donor and acceptor, while the pyridine nitrogen is a hydrogen bond acceptor. These interactions could be exploited to guide the self-assembly of the molecule into well-defined one-, two-, or three-dimensional structures. nih.govresearchgate.net
Host-Guest Chemistry: The molecule itself, or supramolecular assemblies derived from it, could act as hosts for smaller guest molecules, with potential applications in sensing, separation, or catalysis. wikipedia.orglibretexts.org The aromatic rings and the potential for π-π stacking interactions could contribute to guest binding. acs.org
Advanced Computational Studies for Predictive Chemical Design and Synthesis
Given the lack of experimental data, computational chemistry, particularly Density Functional Theory (DFT), can play a crucial role in predicting the properties and reactivity of this compound and its derivatives. tandfonline.comresearchgate.netmostwiedzy.plbohrium.comtandfonline.com
Future computational work could focus on:
Conformational Analysis and Electronic Properties: Determining the stable conformations and calculating key electronic properties (e.g., molecular orbital energies, electrostatic potential maps) to understand the molecule's inherent reactivity. tandfonline.com
Reaction Mechanism Elucidation: Modeling the reaction pathways for the proposed sustainable synthetic routes to identify transition states and intermediates, thereby guiding the optimization of reaction conditions.
Prediction of Spectroscopic Properties: Calculating NMR, IR, and UV-Vis spectra to aid in the characterization of the compound and its derivatives.
In Silico Design of Derivatives: Using computational methods to design new derivatives with specific desired properties (e.g., enhanced binding affinity to a biological target, tailored electronic properties for materials applications) prior to their synthesis.
Table 2: Potential Computational Studies on this compound
| Area of Study | Computational Method | Predicted Properties/Outcomes | Potential Impact |
| Molecular Structure | DFT Geometry Optimization | Bond lengths, bond angles, dihedral angles, stable conformers | Understanding of the molecule's 3D structure and steric hindrance |
| Electronic Properties | DFT, TD-DFT | HOMO-LUMO gap, Mulliken charges, NBO analysis, UV-Vis spectra | Prediction of reactivity, charge distribution, and spectroscopic behavior |
| Reaction Mechanisms | DFT Transition State Search | Activation energies, reaction pathways for synthesis and transformations | Guidance for experimental design and optimization of reaction conditions |
| Supramolecular Interactions | Molecular Dynamics, DFT | Binding energies with metal ions or other molecules, self-assembly patterns | Design of novel supramolecular architectures and host-guest systems |
Potential as a Precursor in Emerging Fields of Chemical Science
The unique combination of functional groups in this compound makes it a promising precursor for materials in burgeoning areas of chemical science.
Covalent Organic Frameworks (COFs): The amine and pyridine functionalities, combined with the potential for further derivatization through the bromo group, make this molecule a versatile linker for the synthesis of novel 2D or 3D COFs. nih.govrsc.orgrsc.org Pyridine-containing COFs have shown promise in applications such as gas storage and catalysis. nih.govrsc.org
Dynamic Covalent Chemistry (DCC): The secondary amine can participate in reversible imine formation with aldehydes or ketones, a cornerstone of DCC. nih.govrsc.orgnih.gov This could be exploited to create dynamic combinatorial libraries for the discovery of new receptors or catalysts, or for the development of self-healing materials. nih.govrsc.org The molecule could be incorporated into polymers where the dynamic covalent bonds impart unique properties such as stimuli-responsiveness or recyclability. nih.gov
Q & A
Q. What are the standard synthetic routes for (4-Bromo-benzyl)-pyridin-3-ylmethyl-amine, and how can reaction efficiency be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, brominated benzyl halides can react with pyridinylmethyl amines under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Catalysts like Fe(acac)₃ may enhance yields in reductive amination . Optimization involves adjusting solvent polarity, temperature, and stoichiometric ratios of reactants. Monitoring via TLC or HPLC ensures reaction completion.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- ¹H/¹³C NMR : Key for identifying aromatic protons (δ 7.0–8.5 ppm for pyridine and bromobenzyl groups) and amine protons (broad signals around δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ for C₁₃H₁₂BrN₂).
- IR Spectroscopy : N-H stretches (~3300 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) validate functional groups. Cross-referencing with PubChem data ensures accuracy .
Q. What are the common impurities encountered during synthesis, and how can they be identified and mitigated?
- Methodological Answer :
- By-products : Unreacted starting materials (e.g., 4-bromobenzyl bromide) or di-alkylated amines.
- Detection : HPLC with UV detection (λ = 254 nm) or GC-MS for volatile impurities.
- Mitigation : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
Advanced Research Questions
Q. How can computational methods like DFT or molecular docking be applied to study the compound's interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) and optimizes geometry using software like Gaussian. Compare computed IR/NMR spectra with experimental data to validate models .
- Molecular Docking : Use AutoDock Vina to simulate binding to biological targets (e.g., kinases). Docking studies with pyrimidine derivatives suggest potential bioactivity .
Q. How do researchers resolve contradictions between experimental data and computational predictions for this compound?
- Methodological Answer :
- Iterative Refinement : Re-examine computational parameters (e.g., solvent models, basis sets) and experimental conditions (e.g., crystal packing effects in XRD).
- Cross-Validation : Compare multiple techniques (e.g., XRD for solid-state vs. NMR for solution-phase structures). SHELX refinement of crystallographic data resolves discrepancies in bond angles/lengths .
- Case Study : If DFT-predicted NMR shifts deviate from experimental data, assess protonation states or solvent effects .
Q. What strategies are used for enantioselective synthesis of chiral derivatives of this compound?
- Methodological Answer :
- Chiral Catalysts : Employ Evans’ oxazaborolidines or Jacobsen’s thiourea catalysts for asymmetric induction.
- Resolution Techniques : Use chiral HPLC columns (e.g., Chiralpak IA) or enzymatic resolution with lipases.
- Case Study : Piperidine-based chiral amines (e.g., (5S)-5-(4-bromo-benzyl)-D-pipecolinic acid) demonstrate stereochemical control via chiral auxiliaries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
